Methyl 4-amino-1-fluorocyclohexane-1-carboxylate Methyl 4-amino-1-fluorocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996701
InChI: InChI=1S/C8H14FNO2/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6H,2-5,10H2,1H3
SMILES:
Molecular Formula: C8H14FNO2
Molecular Weight: 175.20 g/mol

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC15996701

Molecular Formula: C8H14FNO2

Molecular Weight: 175.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate -

Specification

Molecular Formula C8H14FNO2
Molecular Weight 175.20 g/mol
IUPAC Name methyl 4-amino-1-fluorocyclohexane-1-carboxylate
Standard InChI InChI=1S/C8H14FNO2/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6H,2-5,10H2,1H3
Standard InChI Key DCIGCGTYPGIYRC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCC(CC1)N)F

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (CAS: 1374656-13-9) is an organofluorine compound with the molecular formula C₈H₁₄FNO₂ and a molecular weight of 175.20 g/mol. Its structure features a cyclohexane ring substituted with three key functional groups:

  • A fluorine atom at the 1-position, influencing electronic properties.

  • An amino group (-NH₂) at the 4-position, enabling nucleophilic reactions.

  • A methyl ester (-COOCH₃) at the 1-position, providing sites for hydrolysis or transesterification.

The compound’s SMILES notation (COC(=O)C1(F)CCC(N)CC1) and IUPAC name (methyl 4-amino-1-fluorocyclohexane-1-carboxylate) reflect its stereochemistry and functional group arrangement .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₄FNO₂
Molecular Weight175.20 g/mol
CAS Number1374656-13-9
SMILESCOC(=O)C1(F)CCC(N)CC1
Hazard ClassificationSkin/Respiratory Irritant

Synthesis and Production Methods

The synthesis of methyl 4-amino-1-fluorocyclohexane-1-carboxylate involves multi-step reactions optimized for yield and purity. Key methodologies include:

Nucleophilic Fluorination

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

Amino Group Reactions

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester hydrolyzes to 4-amino-1-fluorocyclohexanecarboxylic acid, a precursor for peptide coupling.

Fluorine-Directed Reactivity

The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution or ring-opening reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

  • Stability: Degrades under prolonged exposure to light or moisture, necessitating storage at -20°C.

Spectroscopic Data

  • ¹H NMR: δ 3.70 (s, 3H, -OCH₃), δ 3.20–3.40 (m, 1H, -NH₂), δ 2.50–2.70 (m, 2H, cyclohexane protons) .

  • ¹³C NMR: δ 170.5 (C=O), 90.1 (C-F), 52.3 (-OCH₃).

Applications in Scientific Research

Pharmaceutical Development

  • Drug Candidates: Serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists. Fluorination improves metabolic stability and blood-brain barrier penetration.

  • Prodrug Design: The ester group enables controlled release of active carboxylic acid metabolites .

Materials Science

  • Polymer Modification: Incorporation into polyamides enhances thermal stability and solvent resistance.

  • Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior in display technologies.

Agricultural Chemistry

  • Herbicide Intermediates: Functionalized derivatives disrupt plant amino acid biosynthesis .

Comparative Analysis with Structural Analogs

Table 2: Analog Compounds and Key Differences

Compound NameCAS NumberStructural Variation
Methyl 4-amino-cyclohexanecarboxylate1374654-48-4Lacks fluorine substituent
Methyl cis-4-amino-1-fluorocyclohexane2411631-68-8Altered stereochemistry
4-Amino-1-fluorocyclohexanecarboxylic acid1427378-61-7Carboxylic acid instead of ester

Fluorination confers superior lipophilicity (LogP ≈ 1.2 vs. 0.8 for non-fluorinated analogs) and bioavailability .

Mechanism of Biological Action

In enzymatic studies, the compound inhibits serine proteases through reversible binding to the catalytic triad. The fluorine atom stabilizes enzyme-ligand interactions via dipole-dipole forces, while the amino group forms hydrogen bonds with aspartate residues.

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